molecular formula C16H10FN3O2S2 B2637150 N-(6-fluoro-1,3-benzothiazol-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-amine CAS No. 862976-95-2

N-(6-fluoro-1,3-benzothiazol-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-amine

Cat. No.: B2637150
CAS No.: 862976-95-2
M. Wt: 359.39
InChI Key: QSOMZIBTZRYYGF-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),5,8-tetraen-5-amine is a complex heterocyclic compound featuring a tricyclic core system with fused oxygen (dioxa), sulfur (thia), and nitrogen (aza) atoms. The 6-fluoro-benzothiazol-2-yl substituent is a critical pharmacophore, often associated with bioactivity in medicinal chemistry.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3O2S2/c17-8-1-2-9-13(5-8)23-15(18-9)20-16-19-10-6-11-12(7-14(10)24-16)22-4-3-21-11/h1-2,5-7H,3-4H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOMZIBTZRYYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC4=NC5=C(S4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents used in these reactions include organic solvents like ethanol and catalysts such as piperidine . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(6-fluoro-1,3-benzothiazol-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It binds to enzymes and proteins, disrupting their normal function. This interaction can inhibit the growth of bacteria and fungi by interfering with their metabolic pathways .

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Class Core Structure Key Substituents Bioactivity Reference
Target Compound Tricyclo[7.4.0.0³,⁷]trideca system 6-fluoro-benzothiazol-2-yl Not reported -
Benzothiazole-thiadiazoles Benzothiazole + thiadiazole Ureido, thioether Antiproliferative
Triazolotriazine-thiones Triazole + triazine Hydroxyl, aryl/alkyl groups Antioxidant
Phenothiazine-triazoles Phenothiazine + triazole Benzylideneamino, hydroxyl Radical scavenging

Physicochemical Properties

Melting Points and Solubility

While melting points for the target compound are unavailable, analogs with benzothiazole cores (e.g., compounds 4b–4f in ) exhibit high melting points (259–277°C), suggesting thermal stability typical of fused heterocycles . The compound in , with a benzothiazol-2-amine group, has a water solubility of 42.1 µg/mL at pH 7.4, indicating moderate hydrophilicity .

Table 2: Physicochemical Comparison

Compound Molecular Formula Melting Point (°C) Solubility (µg/mL) Reference
Target Compound Not fully specified* - - -
4e () C₁₈H₁₃FN₆O₂S₃ 268–270 DMSO-soluble
Triazolotriazine-2i () C₁₇H₁₃N₇OS₂ Not reported Not reported
N,N-dimethyl-2-azatricyclo () C₁₃H₁₆N₂ Not reported Not reported

*Inferred to contain C, H, N, O, S, and F based on nomenclature.

Antiproliferative Activity

Benzothiazole-thiadiazole hybrids () inhibit cancer cell proliferation, with compound 4d (C₁₈H₁₃ClN₆O₂S₃) showing efficacy at IC₅₀ values comparable to standard chemotherapeutics . The fluorine atom in the target compound may enhance membrane permeability and metabolic stability, a trend observed in fluorinated benzothiazoles .

Antioxidant Activity

Triazolotriazine-thiones (e.g., 2i in ) exhibit DPPH radical scavenging activity (IC₅₀ = 28.5 µM), attributed to electron-donating hydroxyl groups . Phenothiazine-triazoles () also show potent nitric oxide scavenging, with 6i achieving 89% inhibition at 100 µM . The target compound’s dioxa and thia groups could mimic these electron-rich environments.

Analytical Validation

Structural confirmation relies on:

  • Spectroscopy : ¹H/¹³C NMR, IR, and mass spectrometry () .
  • Crystallography : SHELX software for small-molecule refinement () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-fluoro-1,3-benzothiazol-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-amine
Reactant of Route 2
Reactant of Route 2
N-(6-fluoro-1,3-benzothiazol-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-amine

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